(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
Overview
Description
“(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline)” is a chemical compound with the empirical formula C15H26N2O2 . It is often used as a reagent in enantioselective catalysis .
Synthesis Analysis
The synthesis of this compound usually starts with the reduction of commercially available (S)-tert-leucine to the corresponding amino alcohol, followed by acylation with 0.5 equivalents of dimethylmalonyl dichloride . The resulting dihydroxy malonodiamide is cyclized via the bis(alkyl chloride) or via the bis(tosylate) as described in an improved procedure .Molecular Structure Analysis
The molecular weight of “(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline)” is 266.38 g/mol . The molecule contains a total of 46 bonds, including 20 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 five-membered rings, and 2 aliphatic ethers .Chemical Reactions Analysis
This compound is often used as a catalyst in the transformation of C=C or C–H bonds into new C–N bonds through a transition-metal-catalysed nitrene transfer (NT) reaction . This reaction is a powerful synthetic tool to prepare valuable amine building blocks .Physical And Chemical Properties Analysis
“(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline)” is a white powder that is freely soluble in most organic solvents and sparingly soluble in water . It has a melting point of 88–89 °C .Scientific Research Applications
Catalytic Asymmetric Rearrangements
(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) has been utilized in catalytic asymmetric sulfur ylide [2,3]-sigmatropic rearrangements, particularly with carbenoids generated from aryldiazoacetates. This process achieved moderately high enantioselectivity (52-78% ee) (Zhang et al., 2002).
Supported Copper Complexes in Cyclopropanation
The compound has been used in bis(oxazoline)–copper complexes supported by electrostatic interactions. These complexes exhibited varying enantioselectivities in cyclopropanation reactions, with the best enantioselectivity obtained in reactions involving styrene and ethyl diazoacetate being around 70% ee (Fraile et al., 2004).
NMR Studies on Salts
PGSE NMR diffusion measurements and Overhauser studies on salts incorporating (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) revealed significant insights into ion pairing and chiral auxiliary dependencies (Schott & Pregosin, 2006).
Enantioselective Reactions with Heterogeneous Catalysts
The substance has been employed in polystyrene-supported chiral methylenebis oxazolines, serving as catalysts in enantioselective Henry reactions, achieving yields up to 95% with 49-88% ee (Maggi et al., 2011).
Asymmetric Coordination Chemistry
It is used as a chiral auxiliary for asymmetric synthesis of polypyridyl ruthenium complexes, showcasing its versatility in coordination chemistry (Wenzel & Meggers, 2012).
Trans-specific Polymerization
In the field of polymer science, it has catalyzed the polymerization of 1,3-butadiene, resulting in poly(1,3-butadiene) with a completely trans-1,4 structure (Nakayama et al., 2011).
Asymmetric Synthesis and Enantioselective Catalysis
(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) has been applied in asymmetric catalytic reactions such as Mukaiyama aldol and Michael reactions, demonstrating its role in enantioselective catalysis (Lingen et al., 2005).
Synthesis and Application in Asymmetric Friedel-Crafts Alkylations
It has been used in the synthesis of bis(oxazoline) ligands for asymmetric Friedel-Crafts alkylations, indicating its application in organic synthesis (O’Reilly et al., 2015).
Anisotropic Hybrid Materials
The compound has enabled the formation of anisotropic hybrid materials, illustrating its potential in the synthesis of innovative materials (Rudolph et al., 2015).
Safety And Hazards
Future Directions
The use of “(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline)” and similar compounds in enantioselective catalysis is a topic of ongoing research . Future work will likely focus on developing more practical and general synthetic methodologies, as well as realizing chemoselective, site-selective, and enantioselective intermolecular NT .
properties
IUPAC Name |
(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-15(2,3)11-9-20-13(18-11)17(7,8)14-19-12(10-21-14)16(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGLJUMNRDNMX-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) | |
CAS RN |
131833-93-7 | |
Record name | 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131833-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | t-Bu-box, (S,S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131833937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-BU-BOX, (S,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2268A05V3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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